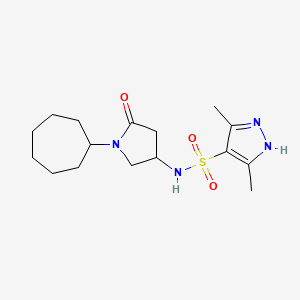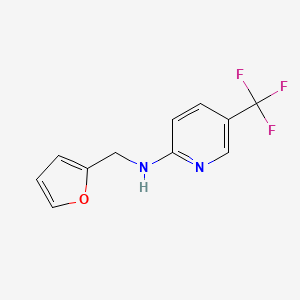
N-(5-chloro-2-ethoxybenzyl)-2-propen-1-amine hydrochloride
Übersicht
Beschreibung
N-(5-chloro-2-ethoxybenzyl)-2-propen-1-amine hydrochloride, commonly known as CEPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CEPA has been found to exhibit a range of biochemical and physiological effects, making it an interesting candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
CEPA has been studied extensively for its potential therapeutic applications. One of the most promising applications of CEPA is its ability to inhibit the growth of cancer cells. In vitro studies have shown that CEPA can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. CEPA has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
In addition to its anti-cancer properties, CEPA has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis, diabetes, and cardiovascular disease. CEPA has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of CEPA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. CEPA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
CEPA has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses. Inhibition of NF-κB can lead to the suppression of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Biochemical and physiological effects:
CEPA has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CEPA has been found to have antioxidant activity, which can help to protect cells from oxidative stress and damage. CEPA has also been found to inhibit the activity of certain enzymes involved in cholesterol synthesis, which may have implications for the treatment of hypercholesterolemia.
Vorteile Und Einschränkungen Für Laborexperimente
CEPA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to dissolve in cell culture media. However, one limitation of CEPA is that it can be cytotoxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CEPA. One area of interest is the development of CEPA analogs that may have improved anti-cancer and anti-inflammatory properties. Another area of interest is the investigation of the in vivo effects of CEPA, as most studies to date have been conducted in vitro. Finally, the potential use of CEPA as a therapeutic agent for the treatment of cancer and inflammatory diseases warrants further investigation.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2;/h3,5-6,8,14H,1,4,7,9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQDTIZWDGUUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-pyridinylmethyl)-2-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B4386205.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4386220.png)
![ethyl 4-[1-(4-acetylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4386222.png)
![3-fluoro-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B4386245.png)

![N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4386253.png)
![(3-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4386265.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B4386273.png)
![N-[5-(anilinosulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4386294.png)



![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4386306.png)
![(3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4386312.png)